![molecular formula C9H10FNO3 B3027035 (2R,3R)-3-Amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid CAS No. 1217770-09-6](/img/structure/B3027035.png)
(2R,3R)-3-Amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid
Overview
Description
Scientific Research Applications
Synthesis Applications
Asymmetric Synthesis : (2R,3R)-3-Amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid has been utilized in the asymmetric synthesis of α-quaternary α-amino acids using threonine aldolases, showcasing perfect stereoselectivity for the α-quaternary center. This synthesis approach is applicable to a wide variety of aliphatic and aromatic aldehydes, achieving conversions over 80% (Blesl et al., 2018).
Non-Natural Amino Acid Derivatives : The compound has been involved in the synthesis of novel α-amino acid derivatives, such as (2R/3S) and (2S/3R) 2-(tert-butoxycarbonylamino)-3-cyclohexyl-3-phenylpropanoic acids, with high stereoselectivity and overall yields (Yang et al., 2015).
Computational and Theoretical Studies
- Computational Peptidology : In computational studies, (2R,3R)-3-Amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid derivatives have been analyzed for their molecular properties and structures in the context of new antifungal tripeptides. This includes predictions of pKa values and bioactivity scores, contributing to the drug design process (Flores-Holguín et al., 2019).
Chemical Building Blocks
- Chemical Building Blocks : This compound has also been explored as a precursor in the synthesis of various chemicals and polymers. Its role in creating eco-sustainable processes leading to hydroxypropanoic acid, a valuable platform chemical, is notable (Pina et al., 2011).
Pharmacological Research
- Metabolite Identification : Research involving the identification of metabolites of specific drugs, like lesogaberan, has found compounds structurally related to (2R,3R)-3-Amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid. These studies contribute to understanding the pharmacokinetics and metabolic pathways of drugs (Ekdahl et al., 2013).
Safety and Hazards
properties
IUPAC Name |
(2R,3R)-3-amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c10-6-4-2-1-3-5(6)7(11)8(12)9(13)14/h1-4,7-8,12H,11H2,(H,13,14)/t7-,8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPUCKXUPWNMOE-HTQZYQBOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(C(=O)O)O)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@H]([C@H](C(=O)O)O)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654584 | |
Record name | (2R,3R)-3-Amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-3-Amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid | |
CAS RN |
1217770-09-6 | |
Record name | (2R,3R)-3-Amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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